Epifriedelanol acetate
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Overview
Description
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate is a complex organic compound with a unique structure It is characterized by its multiple stereocenters and a highly substituted picene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves multiple steps, including the formation of the picene core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone
- (3S,4S,4aS,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bS)-8-Hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis{[(2Z)-2-methyl-2-butenoyl]oxy}-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl α-L-arabinofuranosyl-(1->3)-[β-D-galactopyranosyl-(1->2)]-β-D-glucopyranosiduronic acid
Biological Activity
Epifriedelanol acetate, a triterpenoid compound, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 2259-07-6
- Molecular Formula : C30H50O2
1. Antibacterial Activity
This compound exhibits significant antibacterial properties. Research indicates that it shows comparable potency to crude extracts against various bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Strong |
Streptococcus spp. | Strong |
Enterococcus spp. | Strong |
Escherichia coli | Moderate |
Klebsiella pneumoniae | Weak |
Pseudomonas aeruginosa | Weak |
Salmonella spp. | Weak |
Shigella sonnei | Weak |
Studies have demonstrated that this compound possesses bacteriostatic activity against Staphylococcus aureus, with low hemolytic activity compared to hydrogen peroxide, indicating a favorable safety profile for potential therapeutic applications .
2. Antioxidant Activity
This compound and its parent compound, friedelin, have shown promising antioxidant activity. They are effective in scavenging free radicals and reducing oxidative stress in various biological systems. The IC50 values for their antioxidant effects range from 3.54 to 11.45 µg/mL against human cervical (HeLa) and T4 lymphoblastoid (CEM-SS) cancer cells .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models:
- Cell Lines Tested : HeLa (cervical cancer), CEM-SS (T4 lymphoblastoid).
- IC50 Values : Ranging from 3.54 to 11.45 µg/mL, indicating effective cytotoxicity against these cancer cells.
A study highlighted that epifriedelanol can reduce cellular senescence in human primary cells, suggesting its potential use in developing dietary supplements or cosmetics aimed at modulating tissue aging or aging-associated diseases .
Case Study 1: Antitumor Activity from Vitis trifolia
In a study involving extracts from Vitis trifolia, epifriedelanol was isolated and demonstrated significant antitumor activity in potato disc assays. The results indicated that the compound could effectively inhibit tumor growth, supporting its potential as an anticancer agent .
Case Study 2: Elicitation Techniques for Enhanced Production
Research on elicitation techniques showed that hairy root cultures of cannabis treated with salicylic acid produced higher levels of epifriedelanol (0.685 mg/g DW), suggesting that biotechnological approaches can enhance the yield of this valuable compound for therapeutic applications .
Properties
IUPAC Name |
[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3/t21-,23-,24+,25-,26+,28+,29+,30-,31+,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKDUDYUASKXAY-CSVRJXMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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